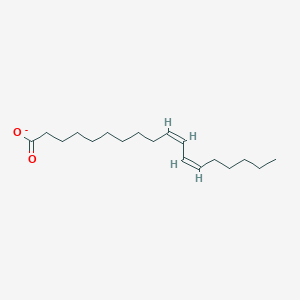
Dihomolinoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihomolinoleate is an octadecadienoate that is the conjugate base of dihomolinoleic acid. It has a role as a human metabolite and a plant metabolite. It is a conjugate base of a dihomolinoleic acid.
Applications De Recherche Scientifique
Anti-Inflammatory and Cardiovascular Applications
Dihomo-γ-linolenic acid has been shown to play a significant role in combating inflammatory diseases and promoting cardiovascular health. Research indicates that DGLA can inhibit key cellular processes involved in atherosclerosis, a major contributor to cardiovascular disease. In studies using apolipoprotein E deficient mouse models, DGLA supplementation resulted in reduced lipid deposition in the aorta, decreased macrophage infiltration, and lower expression of adhesion molecules such as intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 .
Furthermore, DGLA has been found to attenuate the migration of monocytic cells and the formation of foam cells, which are critical in the development of atherosclerosis. The compound achieves this by inhibiting the uptake of modified low-density lipoproteins and stimulating cholesterol efflux from foam cells . These findings suggest that DGLA could be an effective nutraceutical for preventing and treating cardiovascular diseases.
Cancer Treatment
Dihomo-γ-linolenic acid exhibits promising anti-cancer properties through its ability to modulate eicosanoid biosynthesis. It can be converted by inflammatory cells into bioactive metabolites that possess anti-inflammatory and anti-proliferative effects. Specifically, DGLA can lead to the production of prostaglandin E1, which has been associated with growth inhibition and differentiation of cancer cells .
Studies have highlighted the potential of DGLA in treating various cancers, including breast and prostate cancers. The compound's mechanism involves interference with cellular lipid metabolism and modulation of inflammatory pathways that contribute to tumor growth . This positions DGLA as a candidate for further investigation in cancer therapeutics.
Allergy Management
Recent clinical studies have indicated that DGLA may help alleviate allergic symptoms. A study reported that supplementation with DGLA effectively reduced pollen-induced allergic symptoms in humans . The compound's anti-inflammatory properties are thought to play a crucial role in this effect, as it can antagonize the synthesis of pro-inflammatory mediators derived from arachidonic acid . This suggests that DGLA could be beneficial for individuals suffering from allergic rhinitis or other pollen-related allergies.
Neurodegenerative Disorders
Emerging research has also linked dihomo-γ-linolenic acid to neurodegenerative processes. Specifically, it has been shown to induce ferroptosis-mediated neurodegeneration in dopaminergic neurons through its conversion into dihydroxyeicosadienoic acid . This finding highlights a dual role for DGLA: while it may have protective effects against inflammation, it can also contribute to neurodegeneration under certain conditions.
Summary Table: Applications of Dihomolinoleate
| Application Area | Mechanism/Effect | Key Findings |
|---|---|---|
| Cardiovascular Health | Inhibits foam cell formation and macrophage migration | Reduces lipid deposition and inflammation markers |
| Cancer Treatment | Modulates eicosanoid biosynthesis | Induces growth inhibition in various cancer types |
| Allergy Management | Reduces pro-inflammatory mediator synthesis | Alleviates pollen-induced allergic symptoms |
| Neurodegenerative Disorders | Induces ferroptosis-mediated neurodegeneration | Triggers neurodegeneration in dopaminergic neurons |
Propriétés
Formule moléculaire |
C18H31O2- |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
(10Z,12Z)-octadeca-10,12-dienoate |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/p-1/b7-6-,9-8- |
Clé InChI |
GKJZMAHZJGSBKD-JPDBVBESSA-M |
SMILES isomérique |
CCCCC/C=C\C=C/CCCCCCCCC(=O)[O-] |
SMILES canonique |
CCCCCC=CC=CCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















